ACP-105 ACP-105 ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). ARMs may develop standards of treatment for a variety of disorders, including muscle loss and osteoporosis conditions that have fewer side effects compared to current treatments. ACP-105 were shown to antagonize cognitive impairments in adult female mice expressing apoE4. ACP-105 might also be able to antagonize radiation-induced cognitive impairments in female mice. ACP-105 has interesting pharmacological properties and good safety for pre-trial testing. ACP-105 is also considered by the body-building communty as an alternative to prohormones and anabolic androgenic steroids given its possible effects in musle gains.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0517102
InChI: InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16?
SMILES: CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79 g/mol

ACP-105

CAS No.:

Cat. No.: VC0517102

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ACP-105 -

Specification

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
IUPAC Name 2-chloro-4-[(1S,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile
Standard InChI InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16?
Standard InChI Key OUEODVPKPRQETQ-OCZCAGDBSA-N
Isomeric SMILES CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O
SMILES CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O
Canonical SMILES CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

ACP-105 possesses distinct chemical characteristics that contribute to its pharmacological activity and metabolic profile. The compound has been thoroughly characterized through various analytical techniques.

Molecular Structure

The molecular structure of ACP-105 comprises two principal moieties:

  • An aromatic component consisting of 2-chloro-3-methylbenzonitrile

  • An aliphatic component consisting of 3-methyl-8-azabicyclo[3.2.1]octan-3-ol

This structural arrangement is critical to its selective binding to androgen receptors and its pharmacological properties.

Chemical Properties

The fundamental chemical properties of ACP-105 are summarized in the table below:

PropertyValue
Chemical FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
CAS Number899821-23-9
IUPAC Name2-Chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

Table 1: Chemical Properties of ACP-105

In mass spectrometry analysis, ACP-105 exhibits a protonated molecular ion [M+H]+ at m/z 291.1262. When subjected to MS/MS fragmentation, it produces characteristic product ions including m/z 273.1149 (loss of H2O), m/z 233.0845 (neutral loss of C3H6O), m/z 193.0532, m/z 179.0373, and m/z 167.0373, which represents a fragment with the intact aromatic moiety .

Pharmacological Properties

ACP-105 demonstrates distinctive pharmacological properties that differentiate it from traditional anabolic androgenic steroids and even from other SARMs in certain aspects.

Mechanism of Action

ACP-105 functions as a selective agonist of the androgen receptor, which is a nuclear receptor that regulates gene expression when activated. Unlike traditional androgens, ACP-105 exhibits tissue selectivity, preferentially activating androgen receptors in muscle and bone tissues while exerting minimal effects on reproductive tissues .

ACADIA Pharmaceuticals has reported that ACP-105 is as potent as testosterone in in vitro assays without interacting with other hormone receptors, highlighting its selectivity for the androgen receptor .

Anabolic and Androgenic Effects

Research on ACP-105 has revealed a favorable anabolic-to-androgenic ratio, making it potentially valuable for therapeutic applications. In preclinical animal testing, ACP-105 demonstrated:

  • Reversal of endocrine and bone-related markers of testosterone deficiency

  • Minimal effect on prostate tissue, confirming tissue-specific action

  • Promising pharmacological properties and a favorable safety profile

Quantitative studies using orchiectomized animal models have provided precise measurements of ACP-105's effects. When administered at 1mg/kg per day, ACP-105 produced an anabolic effect measured at 67% of the baseline that dihydrotestosterone (DHT) would achieve under normal conditions. In contrast, its androgenic activity (measured by prostate gland effects) was only 21% .

This yields an anabolic:androgenic ratio of approximately 3.19:1, indicating that ACP-105 has more than three times the anabolic effect compared to its androgenic effect . This ratio compares favorably with many other SARMs, representing a significant advantage for therapeutic applications where androgenic side effects are undesirable.

ParameterMeasurement
Anabolic Activity67% (relative to DHT baseline)
Androgenic Activity21% (relative to DHT baseline)
Anabolic:Androgenic Ratio3.19:1
Tested Dosage1mg/kg per day

Table 2: Anabolic and Androgenic Effects of ACP-105 in Preclinical Models

Metabolic Profile and Detection

Understanding the metabolic fate of ACP-105 is crucial for both therapeutic applications and doping control in sports.

Metabolite Studies

Research has been conducted to investigate the metabolite profile of ACP-105 using both in vivo and in vitro approaches. A comprehensive study utilizing ultra-high performance liquid chromatography–high resolution mass spectrometry (UHPLC-HRMS) identified several metabolites of ACP-105 in equine plasma and urine after oral administration .

Metabolite analysis has revealed that while the aromatic moiety of ACP-105 remains largely unchanged, significant metabolic transformations occur on the aliphatic moiety of the molecule. Evidence suggests that at least two metabolic transformations take place in the ring structure of the aliphatic moiety, likely involving the loss of H2O and formation of a double bond .

Analytical Detection Methods

Advanced analytical techniques have been developed for the detection of ACP-105 and its metabolites in biological samples. Multivariate data analysis approaches have been employed to compare in vitro derived metabolites with human in vivo metabolites, facilitating more effective detection strategies .

Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) have been utilized to differentiate between samples containing ACP-105 and control groups, enabling the identification of features of interest for metabolite investigation . These sophisticated analytical methods are essential for doping control in both human and equine sports.

Current Research Status and Limitations

Despite its promising preclinical profile, research on ACP-105 has several important limitations that must be acknowledged.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator